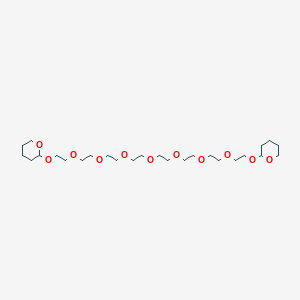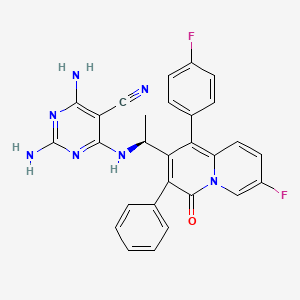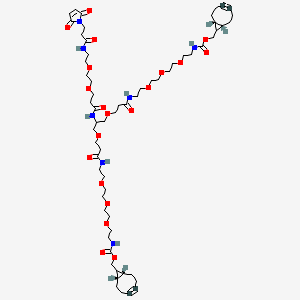![molecular formula C24H20N4O5 B11930999 3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)
3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Integrin-IN-27 is a synthetic compound designed to target integrin receptors, which are transmembrane proteins involved in cell adhesion and signal transduction. Integrins play a crucial role in various physiological processes, including cell migration, immune response, and tissue repair. Integrin-IN-27 has garnered significant attention due to its potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and autoimmune disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Integrin-IN-27 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process typically begins with the preparation of a core scaffold, followed by the introduction of functional groups that enhance its binding affinity to integrin receptors. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods: Industrial production of Integrin-IN-27 requires optimization of reaction conditions to achieve high yield and purity. This involves scaling up the synthesis process, ensuring consistent quality control, and employing advanced purification techniques such as chromatography and crystallization. The use of automated reactors and continuous flow systems can further enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: Integrin-IN-27 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to enhance its stability and bioavailability.
Reduction: Modification of certain moieties to improve its binding affinity to integrin receptors.
Substitution: Introduction of different substituents to fine-tune its pharmacokinetic properties.
Common Reagents and Conditions: Reagents commonly used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired modifications.
Major Products: The major products formed from these reactions are derivatives of Integrin-IN-27 with enhanced therapeutic properties, such as increased potency, selectivity, and reduced toxicity.
Aplicaciones Científicas De Investigación
Integrin-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study integrin-ligand interactions and to develop new integrin-targeting drugs.
Biology: Employed in cell-based assays to investigate the role of integrins in cell adhesion, migration, and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating cancer, cardiovascular diseases, and autoimmune disorders by modulating integrin-mediated pathways.
Industry: Utilized in the development of diagnostic assays and drug delivery systems targeting integrin receptors.
Mecanismo De Acción
Integrin-IN-27 exerts its effects by binding to specific integrin receptors on the cell surface, thereby modulating their activity. The binding of Integrin-IN-27 to integrin receptors triggers conformational changes that activate downstream signaling pathways, such as the Ras- and Rho-GTPase, TGFβ, Hippo, Wnt, Notch, and sonic hedgehog pathways . These pathways play critical roles in regulating cell proliferation, migration, and survival, making Integrin-IN-27 a promising candidate for therapeutic intervention in various diseases.
Comparación Con Compuestos Similares
Integrin-IN-27 can be compared with other integrin-targeting compounds, such as:
Eptifibatide: A small-molecule inhibitor of the αIIbβ3 integrin, used in the treatment of acute coronary syndromes.
Tirofiban: Another small-molecule inhibitor of the αIIbβ3 integrin, with similar therapeutic applications.
Uniqueness of Integrin-IN-27: Integrin-IN-27 stands out due to its high specificity and affinity for integrin receptors, making it a potent modulator of integrin-mediated signaling pathways. Its unique chemical structure allows for fine-tuning of its pharmacokinetic properties, enhancing its therapeutic potential compared to other integrin-targeting compounds.
Integrin-IN-27 represents a promising avenue for scientific research and therapeutic development, with potential applications spanning chemistry, biology, medicine, and industry. Its ability to modulate integrin-mediated pathways opens up new possibilities for treating a wide range of diseases.
Propiedades
IUPAC Name |
3-[2-[[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCKKLXERBMNHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Phenol, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B11930918.png)
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B11930923.png)



![(1R,3S)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11930945.png)



![5-Amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid](/img/structure/B11930980.png)




